(2,6-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

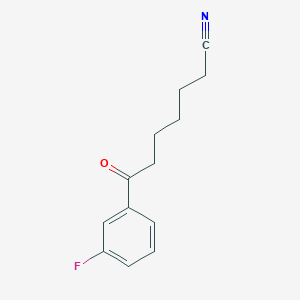

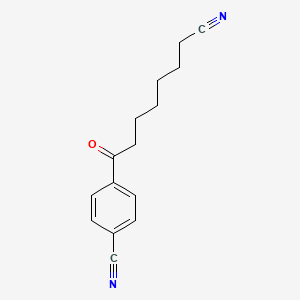

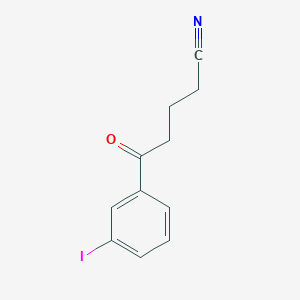

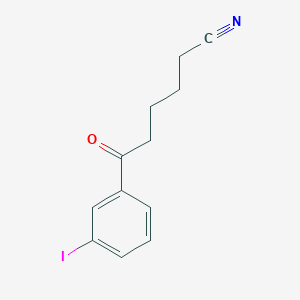

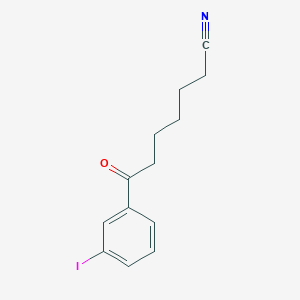

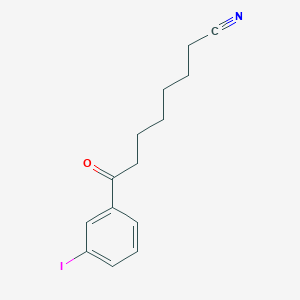

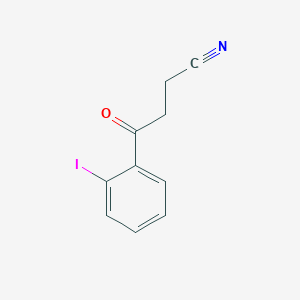

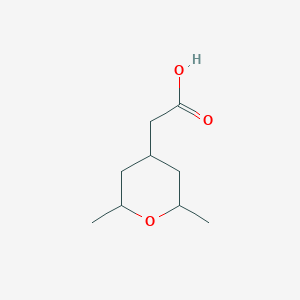

“(2,6-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid” is a chemical compound with the molecular formula C9H16O3 . It has a molecular weight of 172.22 .

Molecular Structure Analysis

The compound contains a total of 28 bonds, including 12 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, and 1 six-membered ring . It also includes 1 carboxylic acid (aliphatic) and 1 hydroxyl group .Aplicaciones Científicas De Investigación

Synthesis and Derivative Applications

- Diastereoselective Synthesis : A method for the diastereoselective synthesis of 2,6-syn-disubstituted tetrahydropyrans, specifically applied to the synthesis of a component of the African civet cat's glandular marking secretion, has been developed using furanyl-ether chiral centers (O’Brien, Cahill, & Evans, 2009).

- Palladium-Catalysed Synthesis : A novel synthesis of 2,6-cis-tetrahydropyranyl acetic acids through palladium(II)-catalysed intramolecular hydroxycarbonylation of hexenols has been achieved, contributing to the total synthesis of natural products like civet cat compound and diospongin A (Karlubíková, Babjak, & Gracza, 2011).

Bioassay and Chemical Transformations

- Bioassay Screening : Dimeric bis[dicarboxylatotetraorganodistannoxanes] were synthesized and their fungicide, insecticide, miticide activities, and cytotoxicities for Hela cells were evaluated (Wen et al., 2005).

- Chemical Transformations : Various transformations of (2,2-dimethyl-4-propyltetrahydro-2H-pyran-4-yl)acetonitrile, a related compound, have been studied, including reduction, reaction with furfural, and hydrolysis to form different secondary amines and amides (Arutyunyan et al., 2018).

Natural Product Synthesis

- Synthesis of Natural Products : The methodology for synthesizing tetrahydropyranylacetic acid derivatives has been applied to create natural products, such as a minor constituent of civet cat glandular secretion (Ragoussis & Theodorou, 1993).

- Crystal Structure Analysis : The synthesis and crystal structure analysis of a complex tetrahydro-pyran-4-yl-ester compound has been conducted, providing insights into the stability of sugar moieties in such structures (Wei et al., 2006).

Computational Chemistry and Spectroscopy

- NMR Chemical Shift Investigation : The 1H NMR chemical shifts of organic dyes including derivatives of 2H-pyran were computed and compared with experimental data, enhancing the understanding of molecular structure and properties (Park, Won, Lee, & Kim, 2011).

Propiedades

IUPAC Name |

2-(2,6-dimethyloxan-4-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-6-3-8(5-9(10)11)4-7(2)12-6/h6-8H,3-5H2,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTNOWDCQOFYEY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(O1)C)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,6-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.